molecular formula C8H6Br2N2 B7826494 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole

4,6-Dibromo-2-methyl-1H-benzo[d]imidazole

Cat. No.: B7826494
M. Wt: 289.95 g/mol
InChI Key: MINIPXKMVMBPQD-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-methyl-1H-benzo[d]imidazole is a brominated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole typically involves the bromination of 2-methylbenzimidazole. One common method is the reaction of 2-methylbenzimidazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 4 and 6 positions of the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of bromine or bromine-containing reagents, along with appropriate catalysts, can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted benzimidazole derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen, yielding 2-methylbenzimidazole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. Reactions are typically carried out in polar solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, are employed under anhydrous conditions.

Major Products

    Substituted Benzimidazole Derivatives: Formed through nucleophilic substitution reactions.

    Benzimidazole N-oxides: Resulting from oxidation reactions.

    2-Methylbenzimidazole: Produced by reduction of bromine atoms.

Scientific Research Applications

4,6-Dibromo-2-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may interfere with cellular processes, such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-methyl-1H-benzo[d]imidazole: A chlorinated analogue with similar chemical properties but different reactivity.

    4,6-Difluoro-2-methyl-1H-benzo[d]imidazole: A fluorinated derivative with distinct electronic effects.

    4,6-Diiodo-2-methyl-1H-benzo[d]imidazole: An iodinated compound with unique reactivity due to the larger atomic size of iodine.

Uniqueness

4,6-Dibromo-2-methyl-1H-benzo[d]imidazole is unique due to the presence of bromine atoms, which impart specific reactivity and biological activity. The bromine atoms enhance the compound’s ability to participate in substitution reactions and influence its interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4,6-dibromo-2-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINIPXKMVMBPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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